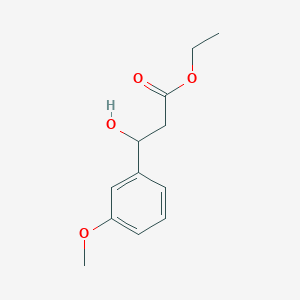

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate

Description

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate |

InChI |

InChI=1S/C12H16O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3 |

InChI Key |

XWYOLMUIQADPAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-(3-methoxyphenyl)propionic Acid

One of the most straightforward synthetic routes to ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is the esterification of the corresponding 3-(3-methoxyphenyl)propionic acid with ethanol under acidic catalysis.

- Reaction Conditions : Typically, the carboxylic acid is refluxed with ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Mechanism : The acid catalyst protonates the carbonyl oxygen of the acid, enhancing electrophilicity and facilitating nucleophilic attack by ethanol, followed by dehydration to form the ethyl ester.

- Purification : The product is purified by distillation or recrystallization to achieve high purity.

Though this method is well-established for closely related compounds (e.g., ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate), direct literature data on the 3-methoxy isomer are limited. However, analogous procedures are applicable with expected good yields and reproducibility.

| Parameter | Typical Condition | Outcome |

|---|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Efficient esterification |

| Temperature | Reflux in ethanol (~78 °C) | Complete conversion |

| Reaction Time | 4–12 hours | High yield (>80%) |

| Purification | Distillation or recrystallization | Pure ethyl ester obtained |

Sonochemical Reformatsky Reaction Using Indium

A highly efficient and modern approach for synthesizing beta-hydroxy esters like this compound is the Reformatsky reaction, which involves the reaction of an aldehyde or ketone with ethyl bromoacetate in the presence of metallic indium under ultrasonic irradiation.

- Procedure : The 3-methoxybenzaldehyde is reacted with ethyl bromoacetate and indium powder in tetrahydrofuran (THF) solvent under sonication at room temperature.

- Advantages : This method provides excellent yields (often >90%) in short reaction times (1–2 hours) and mild conditions without the need for strong bases.

- Reaction Mechanism : Indium mediates the formation of an organometallic intermediate (Reformatsky reagent) from ethyl bromoacetate, which then adds to the aldehyde carbonyl to form the beta-hydroxy ester.

- Workup : The reaction mixture is quenched with aqueous sodium bicarbonate, followed by extraction, drying, and purification by column chromatography.

| Solvent | Metal | Temperature | Sonication Frequency | Yield (%) | Reaction Time (hr) |

|---|---|---|---|---|---|

| THF | Indium | Room temp | 43 kHz | 90–97 | 1–2 |

This sonochemical Reformatsky reaction has been demonstrated for phenyl derivatives and is expected to be applicable to 3-methoxyphenyl substrates with similar efficiency.

Lewis Acid Catalyzed Condensation of Glycidic Esters

Another sophisticated synthetic route involves the condensation of trans-3-(3-methoxyphenyl)glycidic ester with nucleophiles such as 2-nitrothiophenol in the presence of Lewis acids.

- Lewis Acids Used : Boron trifluoride, stannous chloride, zinc chloride, and ferric chloride have been reported to accelerate the condensation reaction.

- Reaction Conditions : The reaction is typically conducted in solvents like acetonitrile, benzene, or toluene at temperatures ranging from 0 to 80 °C.

- Reaction Time : Compared to older methods requiring days, Lewis acid catalysis reduces reaction time to minutes or a few hours.

- Yield : Yields range from moderate (38%) to good (up to 56%), depending on conditions and substrates.

- Application : This approach is valuable for stereoselective synthesis of hydroxy esters and related derivatives.

Though this method is more commonly applied to 4-methoxyphenyl derivatives, it is adaptable to 3-methoxyphenyl analogs with optimization.

Enzymatic Resolution of this compound

For obtaining enantiomerically enriched forms of the compound, enzymatic hydrolysis or resolution is employed.

- Enzymes Used : Lipases such as Pseudomonas cepacia lipase (PCL) and porcine liver esterase (PLE) have been used successfully.

- Reaction : Selective hydrolysis of one enantiomer of the ester to the corresponding acid occurs, leaving the other enantiomer of the ester intact.

- Results : Conversions of around 50% with enantiomeric excesses (e.e.) exceeding 90% have been reported for related beta-hydroxy esters.

- Significance : This method provides a green and mild approach to chiral synthesis without the need for chiral catalysts or auxiliaries.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 3-(3-methoxyphenyl)propionic acid, ethanol, H2SO4 | >80 | Simple, scalable | Requires reflux, longer reaction |

| Sonochemical Reformatsky | 3-methoxybenzaldehyde, ethyl bromoacetate, indium, THF, ultrasound | 90–97 | High yield, mild, fast | Requires ultrasonic equipment |

| Lewis Acid Catalyzed Condensation | trans-3-(3-methoxyphenyl)glycidic ester, Lewis acid, solvent | 38–56 | Stereoselective, shorter reaction | Moderate yield, complex setup |

| Enzymatic Resolution | Lipase enzymes, aqueous buffer | ~50 (conversion) | High enantioselectivity | Partial conversion, enzyme cost |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is widely used in scientific research due to its versatile chemical properties. Some applications include:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in the synergistic effects of its substituents. Key comparisons include:

Ethyl 3-[2-(3-methoxyphenyl)-4-oxothiazolidin-3-yl]propanoate

- Structure: Incorporates a thiazolidinone ring attached to the propanoate chain.

- Properties: Yield: 82% (highest among thiazolidinone derivatives) . Physical State: Yellow liquid. Reactivity: The thiazolidinone ring enhances hydrogen-bonding capacity, affecting solubility and biological activity.

- Applications: Potential antimicrobial or anti-inflammatory agents due to the thiazolidinone pharmacophore .

B. m-Methoxyphenyl 3-phenylpropanoate (Compound 20 in )

- Structure : Replaces the ethyl ester with a m-methoxyphenyl ester and lacks the β-hydroxy group.

- Properties :

- Applications : Tested as acaricides against Psoroptes cuniculi, demonstrating the importance of aryl substituents in bioactivity .

Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate

- Structure : Substitutes the 3-methoxyphenyl group with a 4-nitrophenyl group.

- Properties :

- Reactivity: The nitro group is electron-withdrawing, increasing acidity of the hydroxy group compared to the methoxy analog.

- Applications : Nitro groups are common in prodrugs or explosives, suggesting divergent uses .

Ethyl 3-amino-3-phenylpropanoate

- Structure: Replaces the hydroxy group with an amino group.

- Properties: Molecular Weight: 193.24 g/mol . Reactivity: The amino group enables participation in Schiff base formation or peptide coupling.

- Applications: Intermediate in synthesizing β-amino acid derivatives for drug discovery .

Physical and Spectroscopic Properties

*Inferred from analogs; direct data unavailable.

Biological Activity

Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate, also referred to as HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of hydroxycinnamic acid. Its chemical structure can be represented as follows:

This compound features a methoxy group and a hydroxyl group, contributing to its biological activities, particularly its antioxidant properties.

Antioxidant Activity

Research indicates that HMPA exhibits strong antioxidant activity , which is crucial for protecting cells from oxidative stress. The antioxidant capacity has been measured using various assays, such as DPPH and ABTS, with results showing significant scavenging effects on free radicals. For instance, the IC50 value in the DPPH assay was reported as 29.07 µM TE/g, indicating potent radical scavenging ability .

Anti-Inflammatory Effects

HMPA has demonstrated anti-inflammatory properties in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases. This effect is likely mediated through the modulation of NF-κB signaling pathways .

Muscle Health and Performance

A notable study investigated the effects of HMPA on muscle strength and endurance in mice. The findings revealed that low-dose administration significantly enhanced grip strength and improved muscle development markers such as Myf5 expression. However, it did not affect endurance performance . These results suggest that HMPA may serve as a dietary supplement for enhancing muscle health.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups allows HMPA to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Modulation of Gene Expression : HMPA influences the expression of genes related to glucose metabolism and lipid catabolism, which may explain its effects on muscle function .

- Inhibition of Enzymatic Activity : Studies have shown that HMPA can inhibit enzymes involved in inflammatory processes, thereby reducing inflammation .

Case Study 1: Muscle Function Enhancement

In a controlled study involving mice, subjects were administered varying doses of HMPA over 14 days. Results indicated a statistically significant increase in absolute grip strength (p = 0.0256) and relative grip strength (p = 0.0209) compared to control groups. Additionally, low-dose HMPA reduced plasma levels of blood urea nitrogen post-exercise (p = 0.0183), suggesting improved muscle recovery .

Case Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant potency of HMPA through various assays. The compound displayed an IC50 value of 29.07 µM TE/g in the ABTS assay, confirming its efficacy as an antioxidant agent . This suggests potential applications in formulations aimed at reducing oxidative stress-related conditions.

Data Summary

| Activity | Method | IC50 Value | Significance |

|---|---|---|---|

| Antioxidant | DPPH Assay | 29.07 µM TE/g | Strong radical scavenging ability |

| Muscle Strength | Grip Strength Test | - | Enhanced strength in treated mice |

| Inflammatory Response | Cytokine Production Assay | - | Inhibition of pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via esterification of 3-hydroxy-3-(3-methoxyphenyl)propanoic acid with ethanol under acid catalysis. Optimized protocols use Dean-Stark traps to remove water and improve yields (~70–85%) . Alternative routes include reductive amination or Friedel-Crafts alkylation for structural analogs, but these may require rigorous purification steps to isolate the desired product .

- Key Parameters : Temperature (60–80°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst loading (e.g., H₂SO₄ at 5 mol%) are critical for reproducibility.

Q. Which analytical techniques are most reliable for characterizing this compound and its impurities?

- Primary Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and esterification success. Key signals include the methoxy group (δ ~3.8 ppm) and ester carbonyl (δ ~170 ppm) .

- GC-MS/LC-MS : Quantifies purity (>95%) and detects side products like unreacted acid or diastereomers .

- Advanced Techniques : HSQC NMR and X-ray crystallography resolve stereochemical ambiguities in analogs, though crystallography requires high-purity crystals .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Stereochemical Challenges : The hydroxyl group at C3 creates a stereocenter. Asymmetric hydrogenation using Ru-BINAP catalysts or enzymatic reduction (e.g., ketoreductases) achieves enantiomeric excess (ee) >90% .

- Case Study : Exiguobacterium sp. F42 enzymatically reduces ethyl 3-oxo-3-(2-thienyl)propanoate to the (S)-enantiomer with >99% ee, a method adaptable to methoxyphenyl analogs .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Data Discrepancies : For example, anti-inflammatory activity in thienyl analogs (IC₅₀ = 10 μM) vs. inactivity in biphenyl derivatives may arise from substituent electronic effects.

- Resolution Approach :

SAR Studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) and test in standardized assays (e.g., COX-2 inhibition) .

Computational Modeling : Density Functional Theory (DFT) predicts binding affinities to targets like serotonin transporters, guiding prioritization of analogs .

Q. How do metal catalysts stabilize intermediates during lignin-derived synthesis of methoxyphenyl propanoates?

- Mechanistic Insight : Heterogeneous catalysts (e.g., Pd/C) promote reductive stabilization of lignin monomers like dihydro FA ethyl ester, preventing repolymerization. HSQC NMR tracks β-O-4 bond cleavage and monomer formation .

- Optimization : Catalyst loading (5–10 wt%), H₂ pressure (20–50 bar), and solvent (ethanol/water mixtures) balance efficiency and sustainability .

Structural and Functional Analysis

Q. What distinguishes this compound from its 4-methoxyphenyl and thienyl analogs in drug discovery?

- Key Differences :

- 3-Methoxyphenyl : Enhanced metabolic stability vs. 4-methoxy due to steric hindrance of O-methyl group .

- Thienyl Analogs : Higher logP values (e.g., 2.8 vs. 2.2) improve blood-brain barrier penetration, relevant for CNS drug candidates like duloxetine .

- Validation : Comparative pharmacokinetic studies in rodent models quantify bioavailability differences .

Experimental Design & Data Validation

Q. What controls are essential when assessing the compound’s in vitro cytotoxicity?

- Best Practices :

- Positive Controls : Use doxorubicin or staurosporine to validate assay sensitivity.

- Solvent Controls : Ethanol (used in stock solutions) at equivalent concentrations (e.g., ≤0.1% v/v) to exclude solvent-induced artifacts .

- Data Interpretation : IC₅₀ values must be normalized to cell viability assays (e.g., MTT) performed in triplicate .

Safety and Handling in Research Settings

Q. What precautions mitigate risks when handling this compound in enantioselective syntheses?

- Advanced Protocols :

- Respiratory Protection : Use NIOSH-approved OV/AG/P99 respirators during high-temperature reactions to avoid inhaling volatile intermediates .

- Waste Management : Quench reaction mixtures with NaHCO₃ before disposal to neutralize acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.